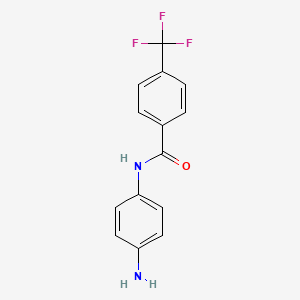
N-(4-aminophenyl)-4-(trifluoromethyl)benzamide
Vue d'ensemble
Description
“N-(4-aminophenyl)-4-(trifluoromethyl)benzamide” is a compound that contains an amide group (-CONH2), a trifluoromethyl group (-CF3), and an amino group (-NH2) attached to phenyl rings . The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the trifluoromethyl group can be introduced into organic compounds through a process known as trifluoromethylation . The amide group can be formed through a reaction between a carboxylic acid and an amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the amide, trifluoromethyl, and amino groups attached to phenyl rings. The trifluoromethyl group is electron-withdrawing, which can influence the reactivity of the compound .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the amino group could participate in reactions such as acylation or alkylation . The amide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity .Applications De Recherche Scientifique
Advanced Oxidation Processes (AOPs)
Compounds with structures similar to N-(4-aminophenyl)-4-(trifluoromethyl)benzamide may be involved in or affected by advanced oxidation processes (AOPs), which are used for the degradation of pollutants in water treatment. AOPs can lead to the generation of various by-products depending on the compound and the specific oxidation process used. Understanding the degradation pathways and by-products of similar compounds can contribute to improving water treatment technologies and assessing environmental impacts (Qutob et al., 2022).
Stability and Degradation Studies
Stability and degradation studies of compounds like this compound are essential for various applications, including pharmaceuticals and environmental sciences. For instance, studies on the stability of nitisinone, a compound with a trifluoromethyl group, under different conditions can provide insights into the behavior of similar compounds in biological and environmental systems (Barchańska et al., 2019).
Supramolecular Chemistry
Compounds with aromatic structures and functional groups similar to those in this compound can be key components in supramolecular chemistry. They can serve as building blocks for developing novel materials with applications ranging from nanotechnology to biomedical sciences. The self-assembly properties and interactions of such compounds can be exploited for creating functional supramolecular systems (Cantekin et al., 2012).
Organic Light-Emitting Diodes (OLEDs)
Aromatic compounds with electron-donating and electron-withdrawing groups, such as this compound, may have potential applications in the field of organic electronics, including organic light-emitting diodes (OLEDs). The electronic properties of such compounds can be tuned for use in OLEDs, contributing to the development of efficient and stable light-emitting materials (Squeo & Pasini, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-aminophenyl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)10-3-1-9(2-4-10)13(20)19-12-7-5-11(18)6-8-12/h1-8H,18H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNSBVHKDJILOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-3-[(1-phenylethyl)amino]propanamide](/img/structure/B3071332.png)
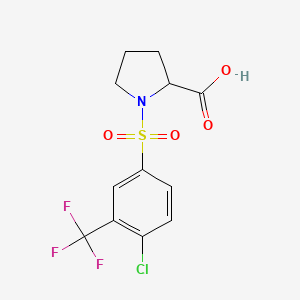

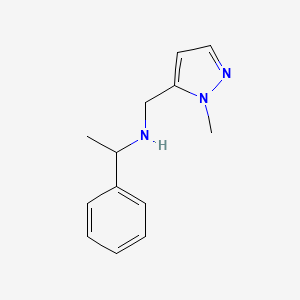
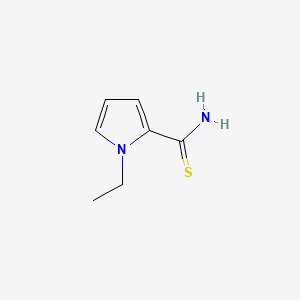
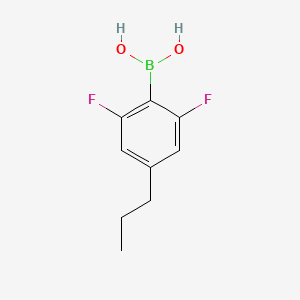
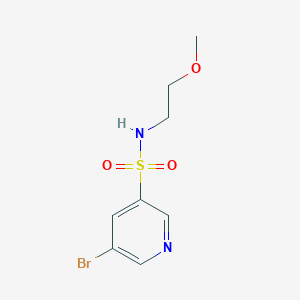
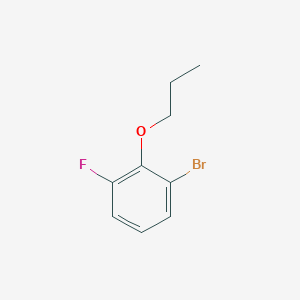
![1-[3-(3,4-Dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B3071382.png)
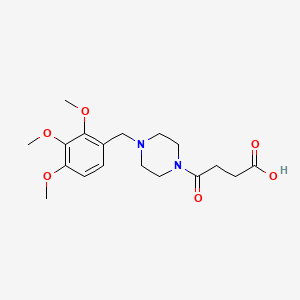
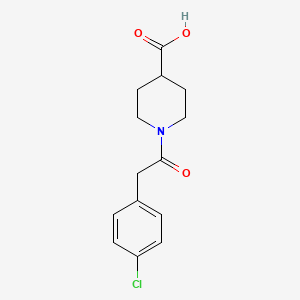
![1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071426.png)
![1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071437.png)
![3,6-dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071449.png)